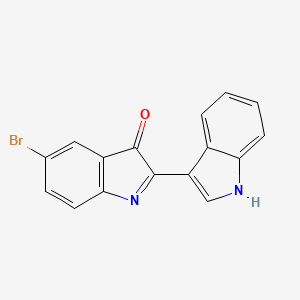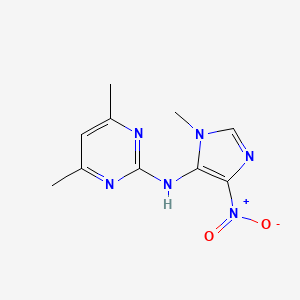
4,6-Dimethyl-n-(1-methyl-4-nitro-1h-imidazol-5-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 43818: It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as conditions like endometriosis and uterine fibroids . Leuprorelin works by decreasing the levels of certain hormones in the body, which helps to slow down or stop the growth of hormone-sensitive tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leuprorelin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Removal of protecting groups: using trifluoroacetic acid (TFA).
Cleavage of the peptide: from the resin support.
Industrial Production Methods: Industrial production of Leuprorelin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Leuprorelin undergoes various chemical reactions, including:
Oxidation: Leuprorelin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in Leuprorelin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed:
Oxidized Leuprorelin: Formation of disulfide bonds.
Reduced Leuprorelin: Cleavage of disulfide bonds.
Substituted Analogs: Modified peptides with altered biological activity.
Aplicaciones Científicas De Investigación
Leuprorelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and reproductive biology.
Medicine: Investigated for its therapeutic potential in treating hormone-responsive cancers and other hormone-related disorders.
Industry: Utilized in the development of sustained-release formulations for long-term hormone therapy.
Mecanismo De Acción
Leuprorelin acts as an agonist of gonadotropin-releasing hormone (GnRH) receptors. It initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in sex hormone levels. continuous administration of Leuprorelin results in desensitization and downregulation of GnRH receptors, leading to a significant decrease in LH and FSH levels. This ultimately reduces the production of sex hormones such as testosterone and estrogen, which helps to control the growth of hormone-sensitive tumors .
Comparación Con Compuestos Similares
Leuprorelin is part of a class of compounds known as GnRH analogs. Similar compounds include:
Goserelin: Another GnRH analog used in the treatment of hormone-responsive cancers.
Triptorelin: A GnRH analog with similar applications in cancer therapy.
Buserelin: Used for similar indications as Leuprorelin but with different pharmacokinetic properties.
Uniqueness of Leuprorelin: Leuprorelin is unique due to its specific amino acid sequence and its ability to form sustained-release formulations, which provide long-term therapeutic effects with fewer injections .
Propiedades
Número CAS |
6328-60-5 |
|---|---|
Fórmula molecular |
C10H12N6O2 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
4,6-dimethyl-N-(3-methyl-5-nitroimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12N6O2/c1-6-4-7(2)13-10(12-6)14-9-8(16(17)18)11-5-15(9)3/h4-5H,1-3H3,(H,12,13,14) |
Clave InChI |
ABNWOVQYYXLZDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=C(N=CN2C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



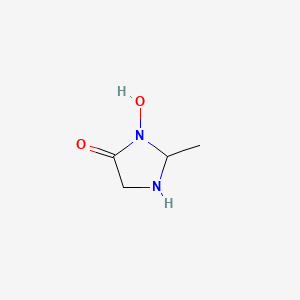
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
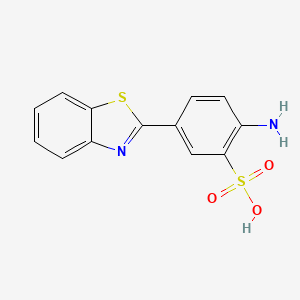
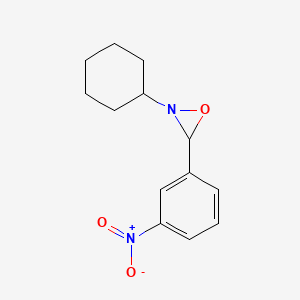
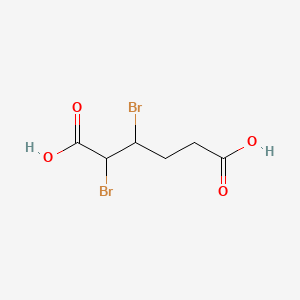

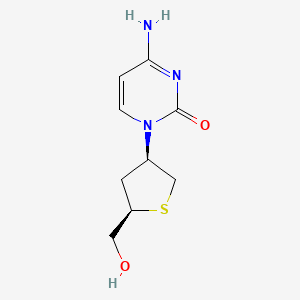
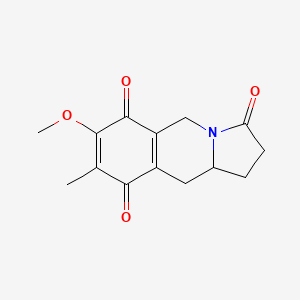
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)



